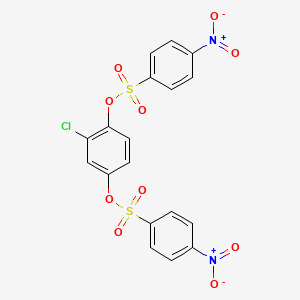

![molecular formula C26H23N3O6S B10887301 (2E,5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10887301.png)

(2E,5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E,5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with various functional groups that enhance its reactivity and potential utility.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (2E,5E)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzyliden]-2-[(4-Ethoxyphenyl)imino]-1,3-thiazolidin-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz umfasst die folgenden Schritte:

Bildung des Thiazolidinon-Kerns: Dies kann durch die Reaktion eines Thioamids mit einem α-Halogenketon unter basischen Bedingungen erreicht werden.

Einführung der Benzyliden-Gruppe: Die Benzyliden-Einheit kann durch eine Kondensationsreaktion zwischen dem Thiazolidinon und einem geeigneten Benzaldehyd-Derivat eingeführt werden.

Modifikationen der funktionellen Gruppen: Die Nitro-, Methoxy- und Benzyloxygruppen werden typischerweise durch elektrophile aromatische Substitutionsreaktionen eingeführt.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dazu könnten die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Anwendung von Prinzipien der grünen Chemie zur Reduzierung von Abfällen und Energieverbrauch gehören.

Arten von Reaktionen:

Oxidation: Die Nitrogruppe kann reduziert werden, um ein Amin zu bilden, das dann an verschiedenen Kupplungsreaktionen teilnehmen kann.

Reduktion: Die Nitrogruppe kann mit Reagenzien wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.

Substitution: Die Methoxy- und Benzyloxygruppen können unter geeigneten Bedingungen mit anderen Nucleophilen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃).

Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C), Natriumborhydrid (NaBH₄).

Substitution: Nucleophile wie Amine, Thiole und Alkohole unter basischen oder sauren Bedingungen.

Hauptprodukte:

Reduktion der Nitrogruppe: Bildung des entsprechenden Amins.

Substitutionsreaktionen: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.

Chemie:

Synthese komplexer Moleküle: Verwendung als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Katalyse: Potenzieller Einsatz als Ligand in katalytischen Reaktionen aufgrund seiner Fähigkeit, mit Metallzentren zu koordinieren.

Biologie und Medizin:

Antibakterielle Aktivität: Der Thiazolidinon-Kern ist für seine antimikrobiellen Eigenschaften bekannt, was diese Verbindung zu einem Kandidaten für die Entwicklung neuer Antibiotika macht.

Entzündungshemmende und Antikrebsaktivität: Forschungen haben gezeigt, dass Verbindungen mit ähnlichen Strukturen entzündungshemmende und Antikrebsaktivitäten aufweisen, was auf potenzielle therapeutische Anwendungen hindeutet.

Industrie:

Materialwissenschaft: Potenzieller Einsatz bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Pharmazeutika: Als Vorläufer oder Wirkstoff bei der Entwicklung neuer Medikamente.

5. Wirkmechanismus

Der Wirkmechanismus von (2E,5E)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzyliden]-2-[(4-Ethoxyphenyl)imino]-1,3-thiazolidin-4-on ist noch nicht vollständig geklärt, aber es wird vermutet, dass er eine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren beinhaltet. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Bestandteilen interagieren können, was zu verschiedenen biologischen Wirkungen führt. Der Thiazolidinon-Kern kann mit Proteinen und Enzymen interagieren, möglicherweise deren Aktivität hemmen und zu therapeutischen Wirkungen führen.

Ähnliche Verbindungen:

Thiazolidindione: Bekannt für ihre antidiabetischen Eigenschaften.

Benzyliden-Derivate: Verschiedene Benzyliden-Derivate sind für ihre antimikrobiellen und Antikrebsaktivitäten bekannt.

Nitroaromatische Verbindungen: Werden häufig bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.

Einzigartigkeit:

Kombination funktioneller Gruppen: Die einzigartige Kombination von Nitro-, Methoxy-, Benzyloxy- und Ethoxygruppen in dieser Verbindung bietet ein distinctes Reaktivitätsprofil und Potenzial für diverse Anwendungen.

Thiazolidinon-Kern: Die Anwesenheit des Thiazolidinon-Kerns verleiht eine signifikante biologische Aktivität und unterscheidet ihn von anderen ähnlichen Verbindungen.

Dieser detaillierte Artikel bietet einen umfassenden Überblick über (2E,5E)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzyliden]-2-[(4-Ethoxyphenyl)imino]-1,3-thiazolidin-4-on, wobei seine Synthese, Reaktionen, Anwendungen, der Wirkmechanismus und der Vergleich mit ähnlichen Verbindungen hervorgehoben werden.

Wirkmechanismus

The mechanism of action of (2E,5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazolidinone core can interact with proteins and enzymes, potentially inhibiting their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Thiazolidinediones: Known for their antidiabetic properties.

Benzylidene Derivatives: Various benzylidene derivatives are known for their antimicrobial and anticancer activities.

Nitroaromatic Compounds: Commonly used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness:

Combination of Functional Groups: The unique combination of nitro, methoxy, benzyloxy, and ethoxy groups in this compound provides a distinct reactivity profile and potential for diverse applications.

Thiazolidinone Core: The presence of the thiazolidinone core imparts significant biological activity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of (2E,5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel |

C26H23N3O6S |

|---|---|

Molekulargewicht |

505.5 g/mol |

IUPAC-Name |

(5E)-2-(4-ethoxyphenyl)imino-5-[(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C26H23N3O6S/c1-3-34-20-11-9-19(10-12-20)27-26-28-25(30)24(36-26)14-18-13-22(33-2)23(15-21(18)29(31)32)35-16-17-7-5-4-6-8-17/h4-15H,3,16H2,1-2H3,(H,27,28,30)/b24-14+ |

InChI-Schlüssel |

HYOZLPAAEXYFTE-ZVHZXABRSA-N |

Isomerische SMILES |

CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3[N+](=O)[O-])OCC4=CC=CC=C4)OC)/S2 |

Kanonische SMILES |

CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3[N+](=O)[O-])OCC4=CC=CC=C4)OC)S2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B10887229.png)

![N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B10887238.png)

![2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B10887239.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10887255.png)

![N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10887263.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10887271.png)

![2,5-Bis[4-(heptyloxy)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B10887282.png)

![2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one](/img/structure/B10887283.png)

![3,6-Diphenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10887296.png)